[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol
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Overview
Description
[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the hydroxyl group and the isopropyl substituent on the pyrrolidine ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reduction of a pyrrolidinone precursor. For instance, the reduction of pyrrolidin-2-one using a reducing agent such as lithium aluminum hydride (LiAlH4) can yield the desired alcohol . Another approach involves the ring-opening of an epoxide with a pyrrolidine derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes or the use of biocatalysts to achieve enantioselective synthesis. These methods ensure high yields and enantiomeric purity, which are crucial for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, tosylates
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of various alcohol derivatives
Substitution: Formation of ethers, esters, or other substituted products
Scientific Research Applications
[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol depends on its specific application. In medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity . The hydroxyl group and the isopropyl substituent contribute to its interaction with molecular targets, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol can be compared with other pyrrolidine derivatives such as:
Pyrrolidin-2-one: A lactam with different reactivity and applications.
Pyrrolidin-2,5-dione: Another lactam with distinct biological activities.
Prolinol: A hydroxylated pyrrolidine with different stereochemistry and applications.
Properties
Molecular Formula |
C8H17NO |
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Molecular Weight |
143.23 g/mol |
IUPAC Name |
[(3R)-1-propan-2-ylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C8H17NO/c1-7(2)9-4-3-8(5-9)6-10/h7-8,10H,3-6H2,1-2H3/t8-/m1/s1 |
InChI Key |
AAHDGWGNYJVYMG-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)N1CC[C@H](C1)CO |
Canonical SMILES |
CC(C)N1CCC(C1)CO |
Origin of Product |
United States |
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